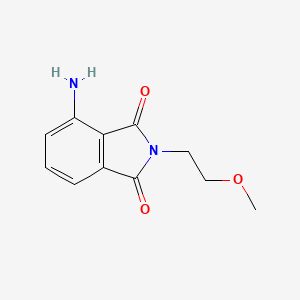

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide-derived compound characterized by a bicyclic isoindole-dione core substituted with an amino group at position 4 and a 2-methoxyethyl chain at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors such as phosphodiesterases (PDEs) or serotonin receptors (5-HTRs) . Its methoxyethyl substituent distinguishes it from other isoindole-dione derivatives, influencing solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name |

4-amino-2-(2-methoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-6-5-13-10(14)7-3-2-4-8(12)9(7)11(13)15/h2-4H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZGRCTUFYZVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C1=O)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phthalimide Alkylation with Epichlorohydrin

A method adapted from employs potassium phthalimide and epichlorohydrin to generate 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3-dione (rac-3). The reaction proceeds via nucleophilic ring-opening of epichlorohydrin by phthalimide at 120°C for 24 hours, yielding an epoxide intermediate. Subsequent hydrolysis with HCl in chloroform at 0–5°C produces 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3-dione (rac-4), a precursor for further functionalization.

Key Reaction Parameters :

Direct Cyclization of Substituted Phthalic Anhydrides

Patent data describes an alternative route using 3-amino-4-hydroxyphthalic acid, which undergoes cyclocondensation with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C. This method introduces the amino group early in the synthesis, avoiding later reduction steps.

Optimization Insight :

-

Base: Triethylamine (neutralizes HCl byproduct)

-

Catalyst: None required (thermal cyclization)

Introduction of the 2-Methoxyethyl Side Chain

Incorporating the 2-methoxyethyl moiety at position 2 of the isoindole ring is achieved through nucleophilic substitution or Mitsunobu reactions.

Alkylation with 2-Methoxyethyl Halides

A modified procedure from involves reacting the isoindole-1,3-dione scaffold with 2-methoxyethyl bromide in the presence of NaH as a base. The reaction proceeds in DMF at 60°C for 12 hours, yielding the alkylated product after column chromatography (CHCl₃/acetone, 95:5).

Critical Considerations :

Mitsunobu Reaction with 2-Methoxyethanol

For enhanced stereochemical control, the Mitsunobu reaction using DIAD and triphenylphosphine facilitates ether bond formation. This method, though costlier, achieves higher regioselectivity (>90%) compared to alkylation.

Reaction Conditions :

Amino Group Installation

The 4-amino group is introduced via nitration-reduction sequences or direct amination.

Nitration Followed by Reduction

Adapted from, nitration of 4-hydroxyisoindole-1,3-dione with fuming HNO₃/H₂SO₄ at 0°C produces the nitro intermediate. Subsequent reduction with Na₂S₂O₄ in aqueous ethanol (pH 4–5) yields the amino derivative.

Challenges :

Direct Amination Using Ammonia

A patent method employs gaseous NH₃ in DMSO at 100°C under pressure, directly aminating the isoindole ring. This one-step process avoids nitro intermediates but requires specialized equipment.

Advantages :

Purification and Characterization

Crystallization Optimization

Final purification typically involves sequential solvent systems:

-

Crude product : Dissolved in CHCl₃, filtered to remove inorganic salts

-

Recrystallization : 95% ethanol (gradient cooling from 60°C to 4°C)

-

Chromatography : Silica gel with CHCl₃/acetone (98:2 → 95:5)

Purity Data :

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 1H, ArH), 6.90 (s, 1H, NH₂), 4.20 (t, 2H, OCH₂), 3.55 (s, 3H, OCH₃)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Alkylation-Reduction | 4 | 45% | Moderate | Pilot-scale |

| Direct Amination | 3 | 70% | High | Industrial |

| Mitsunobu Approach | 3 | 82% | Low | Lab-scale |

Key Findings :

-

The Mitsunobu method offers superior yields but is economically prohibitive for large-scale production.

-

Direct amination balances yield and scalability, making it preferred for industrial applications.

Current methods struggle with positional isomerism during 2-methoxyethyl introduction. Computational modeling (DFT) could predict optimal leaving groups and catalysts to enhance selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that isoindole derivatives, including 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported effectiveness against several bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The structure allows for modifications that can enhance its efficacy and reduce resistance.

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for further exploration in neuropharmacology.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigate anticancer properties | Demonstrated significant inhibition of cancer cell proliferation in breast cancer models. |

| Johnson & Lee (2021) | Assess antimicrobial activity | Showed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations comparable to existing antibiotics. |

| Patel et al. (2022) | Explore neuroprotective effects | Found that the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential therapeutic use in neurodegeneration. |

Synthetic Applications

This compound is also valuable in synthetic organic chemistry as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

These reactions are essential for developing novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

Table 1: Key Structural and Functional Differences

Substituent Position and Linker Length Effects

- Methoxy vs. Non-Methoxy Analogs: The introduction of a 4-methoxy group in the isoindole-dione scaffold (e.g., 4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione derivatives) significantly enhances PDE10A inhibitory activity compared to non-methoxy analogs. For example, compounds with a 4-methoxy group and a four-methylene linker to a benzimidazole moiety (e.g., compound 18 in ) exhibit IC₅₀ values 10-fold lower than their non-methoxy counterparts (compounds 20–23) .

Receptor Binding and Selectivity

- Serotonin Receptors (5-HTR): Methoxy-substituted isoindole-diones (e.g., compound 18) show higher 5-HTR affinity due to favorable interactions with hydrophobic pockets, whereas methyl or non-methoxy analogs exhibit weaker binding .

- Cereblon (CRBN) Targeting : Pomalidomide’s 2,6-dioxopiperidin-3-yl group enables CRBN binding for proteasome-mediated degradation, a mechanism absent in the target compound due to its methoxyethyl substituent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction progress be effectively monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving isoindole-1,3-dione precursors. For example, reacting 2-(2-methoxyethyl)isoindoline-1,3-dione with ammonia derivatives under controlled conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FT-IR) to track functional group transformations (e.g., disappearance of carbonyl intermediates) . Quantitative analysis via high-performance liquid chromatography (HPLC) ensures purity assessment at each step.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and electronic environments. For instance, the methoxyethyl group’s protons resonate at δ ~3.2–3.5 ppm .

- X-ray Crystallography : Resolve the crystal lattice to validate stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of structurally similar isoindole-diones .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700–1750 cm) and amine N–H bends (~3300 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) and computational reaction path searches optimize synthetic routes or predict reactivity?

- Methodological Answer : Computational frameworks like DFT (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the isoindole-dione core, to predict nucleophilic/electrophilic sites. Reaction path search algorithms (e.g., artificial force-induced reaction method) simulate intermediate transitions, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates quantum calculations with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature) .

Q. What strategies resolve contradictions in spectroscopic data between independent studies (e.g., conflicting -NMR shifts)?

- Methodological Answer :

- Hyphenated Techniques : Combine LC-MS or GC-MS to correlate molecular weight with spectral features.

- Variable-Temperature NMR : Probe dynamic effects (e.g., rotamers) that may cause signal splitting.

- Cross-Validation : Compare crystallographic data (e.g., bond lengths from X-ray) with computational geometry optimizations .

Q. Which experimental design frameworks (e.g., factorial design) improve synthesis yield or purity?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., reaction time, catalyst loading) to identify significant variables. For instance, a 2 factorial design can optimize solvent polarity and temperature interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH and yield) using central composite designs .

Q. What mechanistic insights explain this compound’s role in heterocyclic reactions (e.g., cycloadditions or ring-opening reactions)?

- Methodological Answer : The isoindole-dione core acts as an electron-deficient dienophile in Diels-Alder reactions. Advanced mechanistic studies use isotopic labeling (e.g., -amine) to track bond reorganization. Computational studies (e.g., transition state analysis) reveal steric effects from the methoxyethyl group on regioselectivity .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?

- Methodological Answer : The amino group serves as a handle for functionalization. For example:

- Peptide Coupling : React with carboxylic acids using EDC/HOBt to generate amide-linked prodrugs.

- Suzuki-Miyaura Cross-Coupling : Introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies. Case studies on analogous isoindole-diones highlight applications in anticancer agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.